Bienvenue dans la boutique en ligne BenchChem!

4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile

Androgen Receptor Antagonism Nuclear Receptor Pharmacology Dermatological Drug Discovery

4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile (CAS 956004-50-5) is a chiral, nonsteroidal small-molecule androgen receptor (AR) antagonist developed by Pfizer. It belongs to the 4-cycloalkoxy-2-(trifluoromethyl)benzonitrile class, characterized by a (1R,2S)-2-cyanocyclohexyloxy substituent.

Molecular Formula C15H13F3N2O
Molecular Weight 294.27 g/mol
CAS No. 956004-50-5
Cat. No. B1600586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile
CAS956004-50-5
Molecular FormulaC15H13F3N2O
Molecular Weight294.27 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C#N)OC2=CC(=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C15H13F3N2O/c16-15(17,18)13-7-12(6-5-10(13)8-19)21-14-4-2-1-3-11(14)9-20/h5-7,11,14H,1-4H2/t11-,14+/m0/s1
InChIKeyARJGHPDXAXFKDW-SMDDNHRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile (CAS 956004-50-5) – A Nonsteroidal Androgen Receptor Antagonist with Defined Enantiomeric Architecture


4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile (CAS 956004-50-5) is a chiral, nonsteroidal small-molecule androgen receptor (AR) antagonist developed by Pfizer. It belongs to the 4-cycloalkoxy-2-(trifluoromethyl)benzonitrile class, characterized by a (1R,2S)-2-cyanocyclohexyloxy substituent [1]. The compound was disclosed in patent US20060009427 and its pharmacology was published in Bioorganic & Medicinal Chemistry Letters (2007), where it demonstrated potent AR antagonism, stimulated hair growth in a C3H mouse model, and reduced sebum production in a Syrian hamster ear model [2][3]. Its closest structural and pharmacological analogs include PF-998425 (the (1R,2R)-2-hydroxycyclohexyl analog) and other 4-cycloalkoxy benzonitrile derivatives.

Why Generic Substitution Fails for 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile (CAS 956004-50-5)


The 4-cycloalkoxy-2-(trifluoromethyl)benzonitrile chemotype exhibits steep structure–activity relationships where potency, stereochemistry, and the nature of the cyclohexyl substituent are all critical. The (1R,2S)-2-cyano enantiomer shows an IC50 of 12 nM in a functional AR antagonism assay (MDA-MB-453 cells), whereas the racemic trans mixture (CHEMBL399439) loses approximately 16-fold cellular potency (IC50 196 nM) [1][2]. Replacing the cyano group with a hydroxyl group (producing PF-998425) yields a compound with reduced AR binding affinity and a 3.6–7.5-fold higher cellular IC50 . Such dramatic differentials mean that substituting even closely related in-class analogs without stereochemical and functional-group verification can result in significant underdosing in target engagement or functional efficacy models, undermining experimental reproducibility.

Quantitative Comparator Evidence for 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile in AR Antagonism and Sebum Regulation


Functional AR Antagonism in MDA-MB-453 Cells: 13-Fold Superiority Over Bicalutamide

In a functional AR antagonism assay using MDA-MB-453 cells (inhibition of DHT-induced reporter gene expression), the target compound achieved an IC50 of 12 nM [1]. By contrast, the clinically approved nonsteroidal AR antagonist bicalutamide produced an IC50 of 160–173 nM in the same cell line under comparable conditions . This represents an approximately 13- to 14-fold greater potency for the target compound.

Androgen Receptor Antagonism Nuclear Receptor Pharmacology Dermatological Drug Discovery

Cellular Potency Advantage Over the Hydroxy Analog PF-998425

PF-998425, the direct (1R,2R)-2-hydroxycyclohexyl analog, exhibits a cellular AR antagonism IC50 of 43–90 nM . The target cyano compound achieves an IC50 of 12 nM in a functionally comparable cellular assay, reflecting a 3.6- to 7.5-fold improvement [1]. The binding IC50 for PF-998425 (26–37 nM) also lags behind the functional potency of the cyano derivative.

Structure–Activity Relationship AR Antagonist Potency Lead Optimization

In Vivo Sebum Suppression: 4-Fold Greater Potency Over PF-998425 in Hamster Ear Model

In the male Syrian hamster ear sebum model, topically applied target compound reduced sebum with an ED50 of 0.1% (formulation vehicle: ethanol/propylene glycol, applied twice daily) [1]. PF-998425, evaluated in the same model under similar dosing conditions, exhibited an ED50 of 0.4% . The 4-fold lower ED50 indicates superior in vivo potency for sebum suppression.

Sebum Production In Vivo Efficacy Topical Dermatological Agent

Enantiomeric Specificity: (1R,2S)-Cyano Enantiomer Outperforms Racemic trans Mixture by 16-Fold

The (1R,2S) enantiomer exhibits an IC50 of 12 nM in the MDA-MB-453 cellular AR antagonism assay [1]. The racemic trans mixture (CHEMBL399439) displays a significantly attenuated IC50 of 196 nM in the same assay [2], corresponding to a 16.3-fold loss of potency. This demonstrates that stereochemistry at the cyclohexyl 2-position is a dominant determinant of AR antagonism.

Stereochemistry–Activity Relationship Enantiomeric Potency Chiral Purity

Evidence-Backed Application Scenarios for 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile


Androgenetic Alopecia In Vivo Models Requiring High-Potency Topical AR Blockade

The target compound’s IC50 of 12 nM in cellular AR antagonism [1] and demonstrated hair growth stimulation in male C3H mice [2] make it a suitable tool for androgenetic alopecia models where maximal AR blockade is needed. Its 13-fold greater functional potency over bicalutamide and 3.6–7.5-fold advantage over PF-998425 in cellular assays suggest that lower topical concentrations may achieve comparable or superior hair growth stimulation, which is particularly relevant for chronic topical dosing studies where skin irritation and systemic absorption are concerns.

Sebum Suppression Studies Where Formulation Load Must Be Minimized

With an ED50 of 0.1% for sebum reduction in the Syrian hamster ear model—4-fold lower than PF-998425’s 0.4% [1][2]—the target compound is indicated for proof-of-concept sebum suppression studies requiring minimal active pharmaceutical ingredient (API) loading. This is advantageous when the vehicle has limited solubilization capacity or when evaluating combinations with other topical agents where the total formulation burden must be kept low.

Chiral Purity-Dependent SAR Studies to Probe Stereochemical Requirements at the Cyclohexyl 2-Position

The 16.3-fold potency differential between the (1R,2S) enantiomer (IC50 12 nM) and the racemic trans mixture (IC50 196 nM) [1][2] makes this compound a valuable probe for stereochemistry–activity relationship studies. Researchers investigating the conformational preferences of AR ligand-binding domain interactions or developing enantioselective synthetic routes can use this compound as a reference standard for chiral purity, directly linking enantiomeric excess to pharmacodynamic effect magnitude.

Comparator Standard for Benzonitrile-Based AR Antagonist Libraries During Lead Optimization

The compound’s defined SAR (cyano at cyclohexyl 2-position, (1R,2S) configuration, ether linker) and publicly available potency data [1] support its use as a reference standard when screening libraries of 4-cycloalkoxy-2-(trifluoromethyl)benzonitrile derivatives. Its 12 nM functional IC50 provides a high-potency benchmark against which novel analogs can be quantitatively compared, enabling consistent rank-ordering of new chemical entities in AR antagonism programs.

Quote Request

Request a Quote for 4-(((1R,2S)-2-Cyanocyclohexyl)oxy)-2-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.